1,1'-{2-(4-Bromophenyl)-4-[(4-bromophenyl)amino]-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl}diethanone
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Overview
Description
1-[5-ACETYL-6-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple bromophenyl groups, a hydroxy group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-ACETYL-6-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with acetylacetone under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Safety measures and environmental controls are also critical in industrial production to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-[5-ACETYL-6-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[5-ACETYL-6-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-ACETYL-6-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: A simpler compound with a single bromophenyl group and an acetyl group.
4-Bromophenylamine: Contains a bromophenyl group and an amino group, used as a precursor in the synthesis of more complex compounds.
Acetylacetone: A diketone used in the synthesis of various organic compounds.
Uniqueness
1-[5-ACETYL-6-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C23H23Br2NO3 |
---|---|
Molecular Weight |
521.2 g/mol |
IUPAC Name |
1-[3-acetyl-4-(4-bromoanilino)-2-(4-bromophenyl)-6-hydroxy-6-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C23H23Br2NO3/c1-13(27)20-19(26-18-10-8-17(25)9-11-18)12-23(3,29)22(14(2)28)21(20)15-4-6-16(24)7-5-15/h4-11,21-22,26,29H,12H2,1-3H3 |
InChI Key |
QCNSPDJXBZFUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)Br)C(=O)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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